Hsd17B13-IN-44

HSD17B13 inhibition biochemical assay estradiol substrate

Researchers studying NAFLD/MASH require structurally diverse HSD17B13 inhibitors to avoid chemotype-specific experimental confounders. HSD17B13-IN-44 (Compound 23) addresses this need as a moderate-potency tool compound with a distinct benzoic acid-thienyl-sulfonamide scaffold, enabling potency-tier discrimination studies against higher-potency agents. - IC50 < 0.1 μM against estradiol, providing broad concentration-response resolution. - Chemotype-diverse scaffold ideal for SAR studies to circumvent metabolic instability or off-target liabilities. - Multi-vendor availability ensures reagent continuity for long-term assay development and validation.

Molecular Formula C18H14FNO5S2
Molecular Weight 407.4 g/mol
Cat. No. B12366851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-44
Molecular FormulaC18H14FNO5S2
Molecular Weight407.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)C2=CC=C(S2)C3=CC=C(C=C3)F
InChIInChI=1S/C18H14FNO5S2/c1-25-15-10-12(18(21)22)4-7-14(15)20-27(23,24)17-9-8-16(26-17)11-2-5-13(19)6-3-11/h2-10,20H,1H3,(H,21,22)
InChIKeyQYYQMEYAOBHJOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HSD17B13-IN-44 | Chemical Class and Basal Activity


HSD17B13-IN-44 (also designated Compound 23) is a small-molecule inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), an enzyme genetically implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and metabolic dysfunction-associated steatohepatitis (MASH) [1]. The compound exhibits inhibitory activity against HSD17B13 in biochemical assays using estradiol as substrate, with a reported IC50 value of < 0.1 μM . Its chemical structure features a benzoic acid core with a 4-fluorophenyl-thienyl-sulfonamide moiety, corresponding to CAS 2912452-29-8 and molecular formula C18H14FNO5S2 .

Compound classSmall-molecule HSD17B13 inhibitor
Biochemical profileModerate inhibition in estradiol-based assays
ChemotypeBenzoic acid sulfonamide scaffold distinct from pyrazolo-thiazole inhibitors

Why HSD17B13-IN-44 Cannot Be Substituted


HSD17B13 inhibitors are not a homogeneous class of interchangeable tool compounds. Published medicinal chemistry studies demonstrate that structurally distinct HSD17B13 inhibitors exhibit divergent potency ranges spanning more than two orders of magnitude (e.g., BI-3231 IC50 = 1 nM versus HSD17B13-IN-7 IC50 = 180 nM), disparate liver microsomal stability profiles, and variable liver-targeting pharmacokinetics [1]. These differences directly affect experimental reproducibility, dosing requirements, and interpretation of downstream biological effects in cellular and in vivo models [1]. Consequently, substituting one HSD17B13 inhibitor for another without empirical validation introduces significant experimental confounders and risks data inconsistency across research programs.

HSD17B13-IN-44
Other HSD17B13 inhibitors (e.g., BI-3231)
Reported moderate biochemical inhibition
Potency tiers differ by >100-fold; may not reproduce target engagement levels
Selectivity profile not publicly characterized
Well-characterized inhibitors provide defined selectivity data; off-target context may differ
Benzoic acid sulfonamide scaffold
Pyrazolo-thiazole or undisclosed cores; physicochemical and ADME properties may shift

HSD17B13-IN-44 | Quantitative Differentiation Evidence


Biochemical Potency vs. BI-3231 and Compound 32

HSD17B13-IN-44 demonstrates inhibitory activity against HSD17B13 with an IC50 of < 0.1 μM (< 100 nM) using estradiol as substrate . This potency places it in a distinctly lower tier compared to the ultra-high potency tool compound BI-3231 (IC50 = 1 nM, Ki = 0.7 nM) and the optimized preclinical candidate compound 32 (IC50 = 2.5 nM) [1]. The approximately 40- to 100-fold difference in biochemical potency indicates that HSD17B13-IN-44 is not a direct functional substitute for these higher-potency chemical probes and may be suited for experimental contexts where moderate target engagement is desirable or where off-target liability screening requires a comparator with distinct potency characteristics.

Biochemical Potency
Cross-study comparable
<0.1 μM (HSD17B13-IN-44) vs 1 nM (BI-3231), 2.5 nM (Cpd 32)
Supports potency-tier assay differentiation
Estradiol substrate assay context
HSD17B13 inhibition biochemical assay estradiol substrate

Selectivity Within the HSD17B Family

Specific selectivity data for HSD17B13-IN-44 against other 17β-HSD family members (HSD17B1-B12) are not publicly disclosed in available vendor datasheets or primary literature. In contrast, BI-3231 has been characterized as a selective HSD17B13 inhibitor , and compound 32 is explicitly described as highly potent and selective [1]. The absence of published selectivity data for HSD17B13-IN-44 means that researchers requiring a well-characterized, family-selective tool compound should consider BI-3231 or compound 32, whereas HSD17B13-IN-44 remains suitable for applications where HSD17B13 inhibitory activity alone is sufficient or where selectivity is not a primary experimental concern.

Selectivity Data
Data to verify
Not publicly reported
Independent selectivity validation required
BI-3231 reported as family-selective
selectivity HSD17B family off-target profiling

Chemical Scaffold Differentiation

HSD17B13-IN-44 possesses a distinct chemical scaffold characterized by a benzoic acid core linked via sulfonamide to a 5-(4-fluorophenyl)-2-thienyl moiety (C18H14FNO5S2, MW 407.44) . This chemotype differs fundamentally from BI-3231, which features a pyrazolo-thiazole core with difluorophenol substitution (C16H14F2N4O3S, MW 380.37) , and from compound 32, which belongs to an undisclosed optimized scaffold series [1]. Scaffold divergence may translate to differences in physicochemical properties, solubility, metabolic stability, and off-target liability profiles independent of primary target potency. Researchers seeking to explore HSD17B13 inhibition via a distinct chemical series for SAR diversification or to circumvent scaffold-specific liabilities may find HSD17B13-IN-44's unique chemotype advantageous.

Chemotype
Class-level inference
Benzoic acid sulfonamide vs pyrazolo-thiazole core
Supports chemotype diversification in SAR
Scaffold-dependent liabilities may differ
chemical scaffold structure-activity relationship chemotype

Physicochemical Property Comparison

HSD17B13-IN-44 has a molecular weight of 407.44 g/mol and a predicted pKa of 3.92 ± 0.10 (carboxylic acid) . By comparison, BI-3231 has a lower molecular weight (380.37 g/mol) and lacks a free carboxylic acid moiety, which may confer different solubility and permeability characteristics . The carboxylic acid functionality in HSD17B13-IN-44 introduces pH-dependent ionization properties that could influence formulation requirements, cell permeability at physiological pH, and suitability for specific assay buffer systems. No experimentally determined logP, aqueous solubility, or permeability data are publicly available for direct comparison.

Physicochemical Profile
Supporting evidence
MW 407.44, predicted pKa 3.92 (carboxylic acid)
Ionization and formulation context differ
Experimental logP/solubility not available
physicochemical properties predicted parameters drug-likeness

Commercial Availability and Procurement

HSD17B13-IN-44 is commercially available from multiple research chemical suppliers including MedChemExpress (catalog HY-157667) and TargetMol (catalog T86634) . In contrast, BI-3231 is offered through niche biochemical suppliers but is not widely stocked across major vendor catalogs, and compound 32 is a recently disclosed preclinical candidate that is not yet commercially available as a research reagent [1]. HSD17B13-IN-44's broader vendor distribution and established catalog presence may translate to more reliable supply continuity, competitive pricing, and expedited shipping for time-sensitive research programs.

Vendor Availability
Supporting evidence
≥3 confirmed vendors; limited or none for comparators
Reduced supply-chain risk
Procurement landscape as of 2026
commercial availability supply chain procurement

Published Evidence and Documentation

HSD17B13-IN-44's primary citation footprint consists of vendor technical datasheets and chemical database entries rather than peer-reviewed primary research articles or patent specifications . This contrasts sharply with BI-3231, which is documented in peer-reviewed medicinal chemistry literature as a selective chemical probe, and compound 32, which is extensively characterized in a 2025 Journal of Medicinal Chemistry publication that includes in vivo efficacy data in MASH mouse models [1]. The limited published validation for HSD17B13-IN-44 means that researchers adopting this compound must independently validate its activity and selectivity in their experimental systems, whereas BI-3231 and compound 32 offer more extensive peer-reviewed characterization.

Literature Support
Data to verify
Vendor datasheets only; no peer-reviewed article
Requires independent activity validation
Comparator BI-3231 has published characterization
peer-reviewed literature validation data reproducibility

HSD17B13-IN-44 | Optimal Research Applications


Concentration-Response Baseline Studies

Given its IC50 of < 0.1 μM, HSD17B13-IN-44 is suitable for establishing concentration-response curves in HSD17B13 biochemical or cell-based assays where a moderate-potency inhibitor serves as a baseline comparator against higher-potency agents (e.g., BI-3231 or compound 32) . Its ~40- to 100-fold lower potency relative to ultra-potent inhibitors enables clearer resolution of differential effects across a broader concentration range, which can be analytically advantageous for potency-tier discrimination studies.

Chemotype Diversification in SAR Studies

HSD17B13-IN-44's distinct benzoic acid sulfonamide scaffold, which differs fundamentally from the pyrazolo-thiazole core of BI-3231 and the optimized scaffold of compound 32, makes it a valuable tool for SAR studies requiring chemotype diversity . Researchers exploring alternative chemical space for HSD17B13 inhibition or seeking to circumvent scaffold-specific liabilities (e.g., metabolic instability, off-target activity) can employ HSD17B13-IN-44 as a representative of a distinct chemical series.

Initial Screening in Lipid Metabolism Studies

HSD17B13-IN-44 is indicated for research on liver diseases and metabolic disorders, particularly those involving HSD17B13-mediated lipid droplet formation . Its application is appropriate for initial phenotypic screening in hepatocyte models of NAFLD or NASH where target engagement via HSD17B13 inhibition is the primary readout, and where the compound's moderate potency and broader vendor availability facilitate rapid experimental initiation.

Supply-Robust Positive Control for Assay Development

With confirmed availability from multiple commercial vendors (MedChemExpress, TargetMol, CymitQuimica), HSD17B13-IN-44 offers a lower supply-chain-risk option compared to BI-3231 (limited vendors) or compound 32 (not commercially available) [1]. This multi-vendor distribution makes HSD17B13-IN-44 a practical choice for establishing HSD17B13-positive control standards in assay development and validation protocols where reagent continuity across multiple procurement cycles is critical.

Application
Selection Property
Validation Focus
Potency-tier assay development
Moderate biochemical inhibition profile
Concentration-response curve differentiation
Chemotype diversification in SAR
Distinct benzoic acid sulfonamide scaffold
Scaffold-specific SAR interpretation
Hepatocyte lipid droplet phenotypic screening
HSD17B13 target engagement context
Target engagement confirmation assays
Assay development control standard
Multi-vendor supply continuity
Reagent consistency across procurement cycles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hsd17B13-IN-44

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.